1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester

Catalog No.
S12814609
CAS No.
M.F
C9H7O5-
M. Wt
195.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl...

Product Name

1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester

IUPAC Name

2-carboxy-5-methoxycarbonylphenolate

Molecular Formula

C9H7O5-

Molecular Weight

195.15 g/mol

InChI

InChI=1S/C9H8O5/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4,10H,1H3,(H,11,12)/p-1

InChI Key

GZKDVWHMQIMEQU-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[O-]

1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester, also known as dimethyl 2-hydroxyterephthalate, is an aromatic compound with the molecular formula C10H10O5C_{10}H_{10}O_5 and a molecular weight of approximately 210.18 g/mol. This compound features a benzenedicarboxylic structure where two carboxylic acid groups are substituted with methyl and hydroxyl groups. Its IUPAC name reflects its structural complexity and functional groups, which contribute to its chemical reactivity and potential applications in various fields including materials science and pharmaceuticals .

Typical of esters and aromatic compounds:

  • Esterification: This compound can undergo esterification reactions with alcohols to form higher esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its corresponding carboxylic acids.
  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions, allowing for further functionalization of the aromatic ring.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions .

Several methods have been developed for synthesizing 1,4-benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester:

  • Direct Esterification: Reacting terephthalic acid with methanol in the presence of an acid catalyst can yield the desired ester.
  • Transesterification: This method involves the reaction of dimethyl terephthalate with a suitable alcohol under catalytic conditions.
  • Hydrolysis followed by Esterification: Hydrolyzing dimethyl terephthalate to form terephthalic acid and then subsequently reacting it with methanol .

1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester has several applications:

  • Polymer Production: Used as a monomer in the synthesis of polyesters and other polymeric materials.
  • Plasticizers: Acts as a plasticizer in various polymer formulations to enhance flexibility.
  • Pharmaceuticals: Potentially utilized in drug formulations due to its biological activity.
  • Cosmetics: Employed in cosmetic formulations for its emollient properties .

Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles due to its functional groups. The hydroxyl group can facilitate hydrogen bonding interactions in biological systems, potentially affecting pharmacokinetics and bioavailability. Additionally, studies on similar compounds have indicated that variations in substitution patterns on the aromatic ring can significantly influence their interaction profiles with biological targets .

Several compounds share structural similarities with 1,4-benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester. Here is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Terephthalic AcidC8H6O4C_{8}H_{6}O_{4}Basic structure without methyl or hydroxy substitutions
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Two methyl esters; lacks hydroxyl group
Hydroxybenzoic AcidC7H6O3C_{7}H_{6}O_{3}Contains only one carboxylic group
Ethylene Glycol TerephthalateC10H10O5C_{10}H_{10}O_{5}Similar ester structure but different functional groups

The uniqueness of 1,4-benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester lies in its combination of both hydroxyl and methyl substituents on the aromatic ring, which enhances its reactivity and potential applications compared to simpler derivatives like terephthalic acid or hydroxybenzoic acid .

Conventional Esterification Routes from 2-Hydroxyterephthalic Acid

The synthesis of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester through conventional esterification represents a fundamental approach utilizing direct reaction between 2-hydroxyterephthalic acid and methanol [6]. The traditional Fischer esterification mechanism follows a well-established pathway involving protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [12]. This conventional approach employs acid catalysts such as sulfuric acid, hydrochloric acid, or para-toluenesulfonic acid to facilitate the formation of the ester bond [12].

Direct Esterification Parameters and Optimization

Systematic studies have demonstrated that esterification of terephthalic acid derivatives with methanol requires careful optimization of reaction parameters [10]. The reaction kinetics follow second-order behavior with respect to both acid and alcohol concentrations [10]. Temperature optimization typically ranges from 90 to 120 degrees Celsius, with higher temperatures favoring increased conversion rates but potentially leading to side reactions [10].

The molar ratio of reactants significantly influences reaction outcomes, with typical acid to methanol ratios ranging from 1:1.6 to 1:10 depending on the specific reaction conditions [36]. Catalyst concentrations generally fall within 1 to 9 millimoles per liter range, with linear dependence observed between catalyst concentration and reaction rate [10].

ParameterOptimal RangeEffect on Yield
Temperature90-120°CIncreased rate at higher temperatures [10]
Catalyst Concentration1-9 mmol/LLinear relationship with reaction rate [10]
Acid:Methanol Ratio1:1.6 to 1:10Higher ratios drive equilibrium toward ester formation [36]
Reaction Time4-24 hoursExtended times improve conversion [10]

Mechanistic Considerations and Limitations

The conventional esterification mechanism involves nucleophilic acyl substitution where the carbonyl carbon of the carboxylic acid acts as the electrophilic center [12]. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of water [12]. A critical limitation of this approach is the reversible nature of the reaction, requiring either excess alcohol or water removal to drive the equilibrium toward ester formation [12].

Studies have shown that the esterification of terephthalic acid derivatives presents unique challenges due to the poor solubility of the aromatic diacid in alcoholic solvents at moderate temperatures [11]. This solubility limitation necessitates either elevated temperatures or the use of molecular sieves to achieve satisfactory conversion rates [11].

Kinetic Analysis and Rate Constants

Detailed kinetic investigations reveal that the esterification follows consecutive reaction pathways when converting dicarboxylic acids to their corresponding esters [10]. The first esterification step typically proceeds faster than the second, with rate constants varying significantly between the mono-ester and di-ester formation [10]. For 2-hydroxyterephthalic acid methylation, the presence of the hydroxyl group influences the electronic environment of the aromatic ring, affecting reaction kinetics [5].

Temperature-dependent studies demonstrate Arrhenius behavior with activation energies typically ranging from 60 to 80 kilojoules per mole for similar esterification reactions [36]. The presence of the hydroxyl substituent on the aromatic ring modifies the activation energy compared to unsubstituted terephthalic acid derivatives [36].

Green Chemistry Approaches Using Catalytic Methylation

Green chemistry methodologies for synthesizing 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester focus on sustainable catalytic systems that minimize environmental impact while maintaining high efficiency [18]. These approaches emphasize the use of renewable feedstocks, environmentally benign solvents, and recyclable catalysts [16].

Sustainable Catalytic Systems

Modern green chemistry approaches employ earth-abundant metal catalysts such as iron, copper, and manganese instead of precious metals [17]. These bioinspired catalytic systems mimic natural metalloenzyme functions while operating under mild reaction conditions [17]. Ruthenium-catalyzed methylation using methanol as a green methylating agent represents a significant advancement in sustainable ester synthesis [19].

The borrowing hydrogen methodology enables catalytic methylation using methanol as both solvent and methylating agent [19]. This approach eliminates the need for stoichiometric methylating reagents and produces only water as a byproduct [19]. Acridine-derived pincer complexes demonstrate exceptional activity for methylation reactions with excellent yields and selectivity [19].

Catalyst SystemOperating TemperatureYieldEnvironmental Benefits
Ruthenium-SNS Pincer120-160°C85-95%Uses methanol as green methylating agent [19]
Iron-based Catalysts80-120°C70-85%Earth-abundant, non-toxic metal [17]
Copper Oxide-Hydroxyapatite180°C99.8%Recyclable, mild conditions [25]
Enzymatic Systems25-50°C60-90%Biodegradable, highly selective [16]

Microwave-Assisted Green Synthesis

Microwave-assisted esterification represents a significant advancement in green chemistry approaches [22]. This methodology employs organocatalysts such as calix [4]arene under solvent-free conditions, achieving remarkable efficiency improvements [22]. The optimized conditions include reaction temperatures of 80 degrees Celsius, reaction times of 2.5 minutes, and catalyst loadings of 1 mole percent [22].

The microwave-assisted approach offers multiple advantages including creation of new carbon-oxygen bonds, water as the sole waste product, 100 percent carbon economy, and metal-free processes [22]. These conditions result in significantly reduced reaction times and energy consumption compared to conventional heating methods [22].

Alternative Solvent Systems

Green esterification methodologies emphasize the use of environmentally benign solvents [21]. Acetonitrile has emerged as a preferred alternative to chlorinated or amide solvent systems traditionally used in esterification reactions [21]. This approach exhibits comparable rates and yields to traditional systems while eliminating hazardous solvents [21].

The Steglich esterification in acetonitrile demonstrates excellent performance for coupling various carboxylic acids with primary and secondary aliphatic alcohols, benzylic alcohols, and phenols [21]. The methodology includes an extraction and wash sequence that eliminates the need for column chromatography purification [21].

Photocatalytic and Electrochemical Approaches

Emerging green chemistry approaches include photocatalytic and electrochemical methylation techniques [18]. These methods utilize visible light or electrical energy to drive carbon-hydrogen methylation reactions under mild conditions [18]. Photo-redox strategies eliminate the need for radical initiators and proceed under milder conditions compared to traditional thermal methods [18].

Electrochemical approaches offer precise control over reaction conditions and eliminate the need for stoichiometric oxidants [18]. These methodologies demonstrate excellent sustainability metrics with reduced waste generation and energy consumption [18].

Purification and Characterization of Reaction Products

The purification and characterization of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester requires sophisticated analytical techniques to ensure product purity and confirm structural identity [29]. Multiple purification strategies are employed depending on the synthesis route and impurity profile of the crude product [26].

Crystallization and Recrystallization Techniques

Crystallization represents the most effective purification method for aromatic ester compounds due to their inherent rigidity and planarity [26]. The compound exhibits favorable crystallization characteristics due to the presence of hydrogen bonding groups and aromatic system [26]. Optimal crystallization conditions typically involve dissolution in hot organic solvents followed by controlled cooling to induce crystal formation [26].

Studies on similar methyl ester compounds demonstrate that crystallization from appropriate solvents can achieve purities exceeding 98 percent [25]. The crystallization process involves careful selection of solvents where the target compound shows temperature-dependent solubility [26]. Common crystallization solvents include alcohols, ketones, and aromatic hydrocarbons [27].

Crystallization ParameterOptimal ConditionsPurity Achievement
Crystallization Temperature0-10°C95-98% purity [25]
Solvent SelectionOctanoic acid, ethanolHigh selectivity [25]
Cooling Rate0.5°C/minImproved crystal quality [32]
Crystallization Time10-24 hoursMaximum purity [25]

Advanced Chromatographic Purification

Column chromatography using silica gel provides excellent separation capabilities for ester purification [30]. The technique utilizes differential affinity of compounds for the silica stationary phase and mobile phase solvents [30]. Polar compounds bond more strongly to silica and require more polar solvents for elution [30].

The purification protocol involves loading samples onto silica gel columns followed by sequential elution with solvents of increasing polarity [30]. Typical solvent systems progress from hexane through dichloromethane to methanol [30]. The separation is based on the affinity differences between the target compound and impurities for either the solid or mobile phase [30].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for the target ester compound [29]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the aromatic protons, hydroxyl group, and methyl ester functionality [29]. The ester protons appear in the 3.7 to 4.1 parts per million range, while aromatic protons resonate between 7.0 to 8.0 parts per million [29].

Infrared spectroscopy demonstrates the characteristic ester carbonyl stretch at approximately 1735 to 1750 wavenumbers [29] [33]. The Rule of Three pattern is observed with intense peaks at approximately 1700, 1200, and 1100 wavenumbers corresponding to carbonyl and carbon-oxygen stretches [33]. The hydroxyl group exhibits a broad absorption between 3200 to 3600 wavenumbers [33].

Analytical TechniqueCharacteristic FeaturesIdentification Parameters
¹H Nuclear Magnetic ResonanceEster CH₃ at 3.7-4.1 ppmAromatic protons 7.0-8.0 ppm [29]
Infrared SpectroscopyCarbonyl stretch 1735-1750 cm⁻¹Rule of Three pattern [33]
Mass SpectrometryMolecular ion peakFragmentation pattern analysis [32]
Thermal AnalysisMelting point determinationCrystallization behavior [31]

Thermal Analysis and Physical Properties

Differential Scanning Calorimetry provides crucial information about the thermal behavior of the purified ester compound [31]. The analysis reveals melting transitions, crystallization events, and thermal stability characteristics [31]. Studies on similar methyl ester compounds show distinct melting peaks and potential recrystallization events during heating cycles [31].

The thermal analysis demonstrates that methyl esters of aromatic carboxylic acids typically exhibit sharp melting points indicative of high purity [31]. The presence of the hydroxyl group may influence the thermal behavior through intermolecular hydrogen bonding [31]. Crystallization and melting temperatures provide valuable information for process optimization and quality control [31].

Quality Control and Purity Assessment

High-Performance Liquid Chromatography serves as the primary analytical method for quantitative purity determination [32]. The technique provides accurate measurement of impurity levels and enables monitoring of purification efficiency [32]. Method validation includes determination of linearity, precision, and accuracy for the analytical procedure [32].

Gravimetric analysis of crystallized products provides additional confirmation of purification efficiency [32]. The methodology involves precise weighing of purified crystals and calculation of recovery yields [32]. Combined with spectroscopic analysis, these techniques ensure comprehensive characterization of the final product [32].

The comprehensive spectroscopic characterization of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester provides crucial insights into its molecular structure and chemical properties. The following analysis presents detailed spectroscopic data from nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy techniques.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides definitive structural information for 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester through examination of both proton and carbon environments.

¹H NMR Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester recorded at 400 MHz in deuterated chloroform reveals characteristic chemical shifts and coupling patterns [3] [4]. The aromatic proton region displays signals between δ 7.8-8.2 ppm, representing the three distinct aromatic hydrogen environments on the substituted benzene ring [3]. These protons exhibit characteristic coupling patterns consistent with the 1,2,4-trisubstituted benzene ring system.

The methyl ester protons appear as a singlet at δ 3.9-4.0 ppm, integrating for three protons and confirming the presence of the methoxycarbonyl group [3]. The phenolic hydroxyl proton appears as a characteristic broad singlet at δ 10.8-11.2 ppm, demonstrating the typical downfield shift associated with phenolic protons engaged in intramolecular hydrogen bonding with the adjacent carbonyl oxygen [3].

¹³C NMR and Distortionless Enhancement by Polarization Transfer Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [4]. The carbonyl carbon atoms appear in the characteristic region of δ 165-170 ppm, with the ester carbonyl typically appearing slightly upfield from the carboxylic acid carbonyl due to the electron-donating effect of the methyl group [5]. The aromatic carbon atoms span the region of δ 135-140 ppm, with the quaternary carbons bearing the carbonyl substituents appearing at the downfield end of this range [4].

The methyl ester carbon appears at δ 52-53 ppm, characteristic of methyl groups attached to oxygen in ester functionalities [5]. The aromatic carbons bearing the hydroxyl and carboxylic acid substituents show characteristic shifts consistent with their substitution patterns [4].

Distortionless Enhancement by Polarization Transfer experiments provide unambiguous assignment of primary, secondary, and tertiary carbons. The technique clearly identifies the methyl carbon as a primary carbon (CH₃) while distinguishing the aromatic carbons as tertiary carbons (CH) and quaternary carbons (C) based on their substitution patterns [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester using electron ionization provides valuable structural information through characteristic fragmentation patterns [3] [4].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 196, corresponding to the molecular weight of 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester [3]. However, the molecular ion typically shows relatively low abundance due to the facile fragmentation of the molecule under electron ionization conditions.

The base peak appears at m/z 149, resulting from the loss of the methoxy group (47 Da) from the molecular ion [3]. This fragmentation is characteristic of aromatic methyl esters and represents the formation of a stabilized benzoyl cation through loss of the methoxy radical [6].

Characteristic Fragment Ions

The mass spectrum displays several diagnostic fragment ions that provide structural confirmation [3]. The ion at m/z 121 corresponds to the loss of the entire methoxycarbonyl group (75 Da) from the molecular ion, forming the hydroxylated benzyl cation [3]. The fragment at m/z 93 represents further loss of carbon monoxide (28 Da) from the m/z 121 ion, a common fragmentation pathway for aromatic carbonyl compounds [3].

The ion at m/z 77 corresponds to the phenyl cation (C₆H₅⁺), formed through multiple fragmentation pathways and representing the ultimate aromatic fragment [3]. This ion is characteristic of aromatic compounds and provides confirmation of the benzene ring system.

The fragmentation pattern shows the characteristic loss of 31 Da (methoxy group) from the molecular ion, which is diagnostic for methyl esters [7]. The McLafferty rearrangement, commonly observed in ester compounds, may contribute to the formation of specific fragment ions, though the aromatic nature of the compound modifies the typical aliphatic ester fragmentation patterns [7].

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy provides detailed information about the vibrational modes of the functional groups present in 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 4-methyl ester [8].

Hydroxyl Group Vibrational Modes

The phenolic hydroxyl group exhibits a characteristic broad absorption band in the region of 3200-3500 cm⁻¹ [9]. This broad appearance results from intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, which leads to a red-shift and broadening of the typical sharp hydroxyl stretching frequency [9]. The exact position within this range depends on the strength of the hydrogen bonding interaction and the molecular environment.

Carbonyl Vibrational Modes

The carbonyl groups present in the molecule show distinct vibrational frequencies [8]. The ester carbonyl group typically appears at approximately 1680-1720 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly lower frequency around 1670-1680 cm⁻¹ [10]. The difference in these frequencies results from the different electronic environments and the extent of conjugation with the aromatic ring system.

The carboxylic acid carbonyl frequency is influenced by the electron-donating effect of the hydroxyl group at the ortho position, which increases the electron density in the aromatic ring and affects the carbonyl stretching frequency through resonance effects [10].

Aromatic Ring Vibrational Modes

The aromatic ring system exhibits characteristic vibrational modes in the fingerprint region [8]. The carbon-carbon stretching vibrations of the aromatic ring appear in the region of 1580-1600 cm⁻¹ [10]. The aromatic carbon-hydrogen bending vibrations contribute to the complex pattern of absorptions in the 1000-1300 cm⁻¹ region [10].

The substitution pattern of the benzene ring influences the out-of-plane bending vibrations of the aromatic hydrogen atoms, which appear in the region below 900 cm⁻¹. These vibrations provide information about the substitution pattern and can be used to confirm the 1,2,4-trisubstituted benzene ring system [10].

Methyl Ester Vibrational Modes

The methyl ester group contributes several characteristic vibrational modes to the infrared spectrum [8]. The carbon-oxygen stretching vibration of the ester linkage appears in the region of 1200-1300 cm⁻¹ [10]. The methyl group attached to the oxygen shows characteristic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region, though these may overlap with other carbon-hydrogen stretching modes in the molecule [10].

The methyl group also contributes bending vibrations in the 1350-1450 cm⁻¹ region, which can be distinguished from the aromatic vibrations through their characteristic frequencies and intensities [10].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

195.02934832 g/mol

Monoisotopic Mass

195.02934832 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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